21-Acetyl-6β-fluorotriamcinolone Acetonide is a synthetic corticosteroid that belongs to the class of glucocorticoids. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its unique molecular structure, which enhances its potency and efficacy in various therapeutic applications. The compound is recognized under the Chemical Abstracts Service number 67438-37-3.
21-Acetyl-6β-fluorotriamcinolone Acetonide is derived from triamcinolone, a naturally occurring corticosteroid. Its synthesis involves modifications to the triamcinolone structure to introduce an acetyl group at the 21 position and a fluorine atom at the 6β position, which significantly alters its pharmacological profile.
This compound is classified as a corticosteroid and falls under the category of synthetic glucocorticoids. It is often utilized in pharmaceutical formulations for treating various inflammatory conditions, allergies, and autoimmune diseases.
The synthesis of 21-Acetyl-6β-fluorotriamcinolone Acetonide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, time, and reagent concentrations, to maximize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
The molecular formula of 21-Acetyl-6β-fluorotriamcinolone Acetonide is C26H32F2O7. The compound features a steroidal backbone with specific functional groups that confer its biological activity.
21-Acetyl-6β-fluorotriamcinolone Acetonide participates in various chemical reactions typical of corticosteroids:
These reactions are essential for understanding the metabolism and pharmacokinetics of the compound in biological systems.
The mechanism of action of 21-Acetyl-6β-fluorotriamcinolone Acetonide involves binding to glucocorticoid receptors in target cells:
This mechanism underscores its effectiveness in managing conditions characterized by excessive inflammation or immune responses.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm structural integrity and purity.
21-Acetyl-6β-fluorotriamcinolone Acetonide has several applications in medicine:
This compound's unique properties make it a valuable agent in both clinical settings and research environments focused on inflammation and immune modulation.
21-Acetyl-6β-fluorotriamcinolone acetonide is formally identified by the IUPAC name:(6β,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione [2] [6]. This name encodes critical structural features:
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 67438-37-3 |
| Molecular Formula | C₂₆H₃₂F₂O₇ |
| Molecular Weight | 494.5 g/mol |
| SMILES Notation | O=C(C@(OC(C)(C)O1)[C@]25C)COC(C)=O |
Isomerism arises from:
The 6β-fluoro substitution distinguishes this derivative from classical glucocorticoids:
Core modifications include:
Table 2: Impact of Fluorine Position in Triamcinolone Derivatives
| Fluorine Position | Biological Consequence | Example Compound |
|---|---|---|
| 6α-Fluoro | Reduced receptor binding | 6α-Fluoro-triamcinolone acetonide |
| 6β-Fluoro | Enhanced metabolic stability | 21-Acetyl-6β-fluorotriamcinolone acetonide |
| 9α-Fluoro | Standard glucocorticoid potency booster | Triamcinolone acetonide [5] |
The 21-acetyl group (CH₃C(=O)O–) critically modifies physicochemical behavior:
Experimental polarity parameters:
| Parameter | 21-Hydroxy Form | 21-Acetyl Form |
|---|---|---|
| Calculated LogP | 2.1 | 2.9–3.1 |
| H-bond donors | 3 | 2 |
| Topological PSA | 95 Ų | 83 Ų |
This lipophilicity enhancement:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5